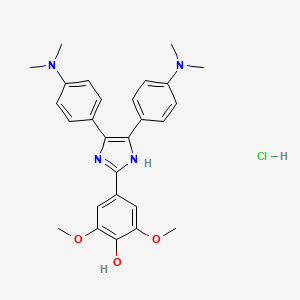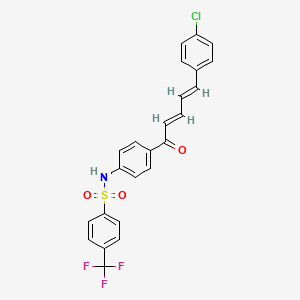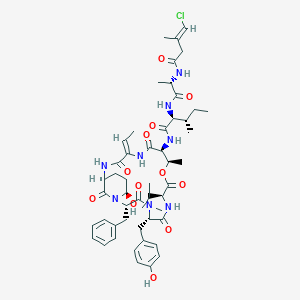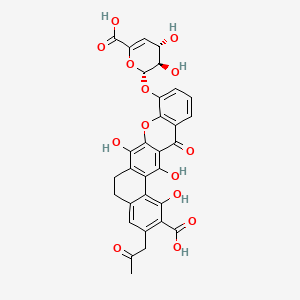![molecular formula C14H21N5O4 B12400893 2-(diethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12400893.png)
2-(diethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(diethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a purine base attached to a diethylamino group and a hydroxylated oxolane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with a diethylamino group, followed by the introduction of the oxolane ring through a series of hydroxylation and protection-deprotection steps. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
2-(diethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the oxolane ring can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the diethylamino group or to convert the purine base into a dihydropurine derivative.
Substitution: The diethylamino group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the purine base.
科学的研究の応用
2-(diethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: It has been investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(diethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its antiviral or anticancer effects.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base but different functional groups.
Guanosine: Another nucleoside with a purine base, commonly found in RNA and DNA.
2-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one: A structurally similar compound with an amino group instead of a diethylamino group.
Uniqueness
The uniqueness of 2-(diethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The presence of the diethylamino group, in particular, enhances its solubility and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C14H21N5O4 |
|---|---|
分子量 |
323.35 g/mol |
IUPAC名 |
2-(diethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C14H21N5O4/c1-3-18(4-2)14-16-12-11(13(22)17-14)15-7-19(12)10-5-8(21)9(6-20)23-10/h7-10,20-21H,3-6H2,1-2H3,(H,16,17,22)/t8?,9-,10-/m1/s1 |
InChIキー |
JLKDOZVYGPEKBD-VXRWAFEHSA-N |
異性体SMILES |
CCN(CC)C1=NC2=C(C(=O)N1)N=CN2[C@H]3CC([C@H](O3)CO)O |
正規SMILES |
CCN(CC)C1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400816.png)



![(3S)-4-[[(4S,7S,8S)-7-carbamoyl-1-(diaminomethylideneamino)-8-methyl-5-oxodecan-4-yl]amino]-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2R)-5-(dimethylamino)-2-[[(2S)-2-[[(3S)-1-octanoylpiperidine-3-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]-4-hydroxypyrrolidine-2-carbonyl]-methylamino]-4-methylpentanoyl]amino]-4-oxobutanoic acid;hydrochloride](/img/structure/B12400850.png)

![3-(3-methylphenyl)-2-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B12400863.png)



![[(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12400873.png)

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12400883.png)

